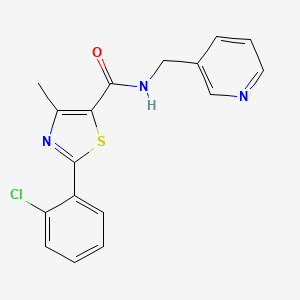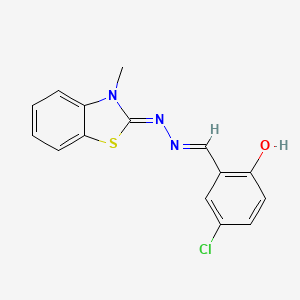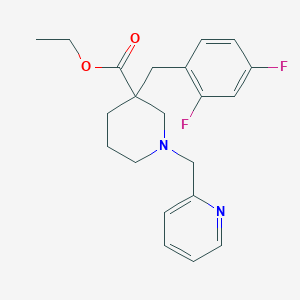
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.
Mecanismo De Acción
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. It is overexpressed in many types of cancer and is required for the proper formation of the mitotic spindle during cell division. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. It also disrupts the formation of the mitotic spindle and induces mitotic arrest. In addition, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it is a highly selective inhibitor of Aurora A kinase. It does not inhibit other kinases in the cell, which can reduce the potential for off-target effects. However, one limitation of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide as an anticancer agent.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with methylthiourea to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxamide. The final step involves the reaction of this compound with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and ovarian cancer. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide can prevent cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXUZYVLPSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)


![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![2-bromo-6-methoxy-4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5986452.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)